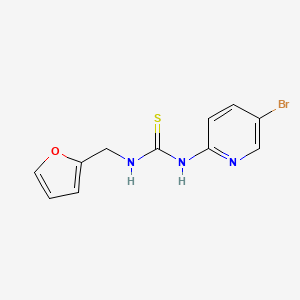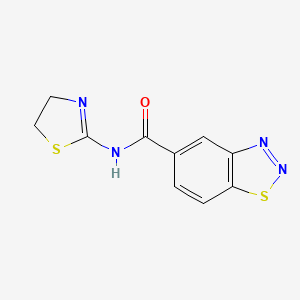
4-BENZYL-1-(FURAN-2-CARBONYL)PIPERIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-(furan-2-carbonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in medicinal chemistry due to their biological activity and pharmacological properties
准备方法
The synthesis of 4-Benzyl-1-(furan-2-carbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylpiperidine with furan-2-carbonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature, and the product is purified using column chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反应分析
4-Benzyl-1-(furan-2-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Benzyl-1-(furan-2-carbonyl)piperidine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: The compound’s pharmacological properties make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Benzyl-1-(furan-2-carbonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The furan ring and piperidine moiety contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
4-Benzyl-1-(furan-2-carbonyl)piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound lacks the furan-2-carbonyl group and has different pharmacological properties.
Furan-2-carbonyl derivatives: Compounds containing the furan-2-carbonyl group exhibit diverse biological activities and are used in various research applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIFKDMOJRODLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)

![1-[3-(2,5-DIOXO-1-PYRROLIDINYL)-2,4,6-TRIMETHYLPHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5813740.png)
![4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5813745.png)

![N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)
![N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)



![N-[4-[(4-methylanilino)methyl]phenyl]acetamide](/img/structure/B5813791.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B5813800.png)
